2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Overview
Description
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Synthesis Analysis
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Synthesis and Molecular Docking in Antimicrobial Applications : A derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was synthesized and characterized. Molecular docking studies with Candida albicans dihydrofolate reductase showed that this molecule binds tightly to the target protein, suggesting potential for antimicrobial applications (Jayashree et al., 2019).
Corrosion Inhibition : Imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives demonstrated significant corrosion inhibition, implying their potential use in protecting metals against corrosion (Prashanth et al., 2021).
Crystal Structure and Molecular Docking for Antimicrobial Agents : The crystal structure of certain imidazole derivatives was studied, with molecular docking implemented to understand their inhibitory activity against glucosamine 6-phosphate synthase, a target for antimicrobial agents (Sharma et al., 2018).
Pharmacological Effects : The (+)-enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole exhibits hypotensive effects via inhibition of I1-imidazoline receptors (Giannella et al., 2005).
Photochromism in Material Science : Derivatives of 2-(2,5-dimethylthiophen-3-yl)imidazoles have shown photochromism upon irradiation, indicating potential applications in the field of material science, particularly in developing photo-responsive materials (Bai et al., 2010).
Corrosion Inhibition for Carbon Steel : A novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), was found to be an effective corrosion inhibitor for P110 carbon steel in hydrochloric acid environment (Zhang et al., 2015).
Molecular Dynamics and Docking in Reactivity Studies : A study on the synthesis and characterization of imidazole derivatives, including investigations of their reactive properties using DFT and molecular dynamics simulations, was conducted. This research suggests applications in understanding the reactivity of such compounds in various environments (Thomas et al., 2018).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKMJYQQUTBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282738 | |
Record name | 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |
CAS RN |
13623-58-0 | |
Record name | NSC27752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylphenyl)imidazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD74D3TP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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